Talnetant

Catalog No.
S544491
CAS No.
174636-32-9
M.F
C25H22N2O2
M. Wt
382.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Talnetant

CAS Number

174636-32-9

Product Name

Talnetant

IUPAC Name

3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29)

InChI Key

BIAVGWDGIJKWRM-FQEVSTJZSA-N

SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O

Solubility

Soluble in DMSO

Synonyms

N-(alpha-ethylbenzyl)-3-hydroxy-2-phenylquinoline-4-carboxamide, SB 223412, SB-223412, Talnetant

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O

Description

The exact mass of the compound Talnetant is 382.1681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Elucidating NK3R Function

NK3Rs are a type of G protein-coupled receptor found in the central nervous system and throughout the body. They play a role in various physiological processes, including pain perception, neurotransmission, and inflammation. By blocking the binding of natural ligands to NK3Rs, Talnetant allows researchers to investigate the specific functions of these receptors in different tissues and cell types. This can provide insights into the mechanisms underlying various neurological disorders.

Understanding Neurodegenerative Diseases

NK3R signaling has been implicated in the progression of neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) [, , ]. Studies using Talnetant can help researchers understand how NK3Rs contribute to these diseases. This knowledge may pave the way for the development of novel therapeutic strategies targeting the NK3R pathway.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.7

Exact Mass

382.1681

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CZ3T9T146K

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in schizophrenia and schizoaffective disorders, irritable bowel syndrome (IBS), and chronic obstructive pulmonary disease (COPD).

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Talnetant

Dates

Modify: 2023-08-15
1: Yamamoto K, Okazaki S, Ohno H, Matsuda F, Ohkura S, Maeda K, Fujii N, Oishi S. Development of novel NK3 receptor antagonists with reduced environmental impact. Bioorg Med Chem. 2016 Aug 15;24(16):3494-500. doi: 10.1016/j.bmc.2016.05.054. PubMed PMID: 27298001.
2: Corsetti M, Akyuz F, Tack J. Targeting tachykinin receptors for the treatment of functional gastrointestinal disorders with a focus on irritable bowel syndrome. Neurogastroenterol Motil. 2015 Oct;27(10):1354-70. doi: 10.1111/nmo.12616. Review. PubMed PMID: 26088804.
3: Malherbe P, Knoflach F, Marcuz A, Bohnert C, Weber M, Knust H, Ratni H, Spooren W, Ballard TM, Bissantz C. Mapping the binding pocket of a novel, high-affinity, slow dissociating tachykinin NK3 receptor antagonist: biochemical and electrophysiological characterization. Neuropharmacology. 2014 Nov;86:259-72. doi: 10.1016/j.neuropharm.2014.07.017. PubMed PMID: 25107588.
4: Nakamura A, Tanaka T, Imanishi A, Kawamoto M, Toyoda M, Mizojiri G, Tsukimi Y. Bidirectional regulation of human colonic smooth muscle contractility by tachykinin NK(2) receptors. J Pharmacol Sci. 2011;117(2):106-15. PubMed PMID: 21946672.
5: Malherbe P, Ballard TM, Ratni H. Tachykinin neurokinin 3 receptor antagonists: a patent review (2005 - 2010). Expert Opin Ther Pat. 2011 May;21(5):637-55. doi: 10.1517/13543776.2011.568482. Review. PubMed PMID: 21417773.
6: Noritake K, Suzuki J, Matsuoka T, Makino T, Ohnishi H, Shimomura K, Uenoyama Y, Tsukamura H, Maeda K, Sanbuissho A. Testicular toxicity induced by a triple neurokinin receptor antagonist in male dogs. Reprod Toxicol. 2011 May;31(4):440-6. doi: 10.1016/j.reprotox.2010.12.007. PubMed PMID: 21185367.
7: Geldenhuys WJ, Kuzenko SR, Simmons MA. Virtual screening to identify novel antagonists for the G protein-coupled NK3 receptor. J Med Chem. 2010 Nov 25;53(22):8080-8. doi: 10.1021/jm1010012. PubMed PMID: 21047106.
8: Malherbe P, Knoflach F, Hernandez MC, Hoffmann T, Schnider P, Porter RH, Wettstein JG, Ballard TM, Spooren W, Steward L. Characterization of RO4583298 as a novel potent, dual antagonist with in vivo activity at tachykinin NK₁ and NK₃ receptors. Br J Pharmacol. 2011 Feb;162(4):929-46. doi: 10.1111/j.1476-5381.2010.01096.x. PubMed PMID: 21039418; PubMed Central PMCID: PMC3042203.
9: Corboz MR, Rivelli MA, Eckel SP. Bronchoconstrictor effect of the tachykinin NK₃-receptor agonists [MePhe⁷]-neurokinin B and senktide in the isolated guinea pig lung. Exp Lung Res. 2010 Nov;36(9):509-21. doi: 10.3109/01902141003777582. PubMed PMID: 20939761.
10: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Jun;32(5):331-88. doi: 10.1358/mf.2010.32.5.1520420. PubMed PMID: 20664824.
11: Rohbogner CJ, Wirth S, Knochel P. Phosphorodiamidate-directed metalation of N-heterocycles using Mg- and Zn-TMP bases. Org Lett. 2010 May 7;12(9):1984-7. doi: 10.1021/ol100453x. PubMed PMID: 20356104.
12: Malherbe P, Kratzeisen C, Marcuz A, Zenner MT, Nettekoven MH, Ratni H, Wettstein JG, Bissantz C. Identification of a critical residue in the transmembrane domain 2 of tachykinin neurokinin 3 receptor affecting the dissociation kinetics and antagonism mode of osanetant (SR 142801) and piperidine-based structures. J Med Chem. 2009 Nov 26;52(22):7103-12. doi: 10.1021/jm900948q. PubMed PMID: 19817444.
13: Nordquist RE, Ballard TM, Algeyer B, Pauly-Evers M, Ozmen L, Spooren W. Pharmacological characterization of senktide-induced tail whips. Neuropharmacology. 2010 Jan;58(1):259-67. doi: 10.1016/j.neuropharm.2009.04.018. PubMed PMID: 19540857.
14: Smith PW, Wyman PA, Lovell P, Goodacre C, Serafinowska HT, Vong A, Harrington F, Flynn S, Bradley DM, Porter R, Coggon S, Murkitt G, Searle K, Thomas DR, Watson JM, Martin W, Wu Z, Dawson LA. New quinoline NK3 receptor antagonists with CNS activity. Bioorg Med Chem Lett. 2009 Feb 1;19(3):837-40. doi: 10.1016/j.bmcl.2008.12.005. PubMed PMID: 19117759.
15: Nordquist RE, Durkin S, Jacquet A, Spooren W. The tachykinin NK3 receptor agonist senktide induces locomotor activity in male Mongolian gerbils. Eur J Pharmacol. 2008 Dec 14;600(1-3):87-92. doi: 10.1016/j.ejphar.2008.10.011. PubMed PMID: 18930726.
16: de la Flor R, Dawson LA. Augmentation of antipsychotic-induced neurochemical changes by the NK3 receptor antagonist talnetant (SB-223412). Neuropharmacology. 2009 Feb;56(2):342-9. doi: 10.1016/j.neuropharm.2008.09.003. PubMed PMID: 18822303.
17: Liem-Moolenaar M, Gray FA, de Visser SJ, Franson KL, Schoemaker RC, Schmitt JA, Cohen AF, van Gerven JM. Psychomotor and cognitive effects of a single oral dose of talnetant (SB223412) in healthy volunteers compared with placebo or haloperidol. J Psychopharmacol. 2010 Jan;24(1):73-82. doi: 10.1177/0269881108094524. PubMed PMID: 18755817.
18: Malherbe P, Bissantz C, Marcuz A, Kratzeisen C, Zenner MT, Wettstein JG, Ratni H, Riemer C, Spooren W. Me-talnetant and osanetant interact within overlapping but not identical binding pockets in the human tachykinin neurokinin 3 receptor transmembrane domains. Mol Pharmacol. 2008 Jun;73(6):1736-50. doi: 10.1124/mol.107.042754. PubMed PMID: 18308898.
19: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531.
20: Boudet N, Lachs JR, Knochel P. Multiple regioselective functionalizations of quinolines via magnesiations. Org Lett. 2007 Dec 20;9(26):5525-8. PubMed PMID: 18027959.

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